Bienvenue dans la boutique en ligne BenchChem!

Pyrazine, 2-ethoxy-6-methoxy-

Physicochemical profiling Lipophilicity Drug-likeness

Pyrazine, 2-ethoxy-6-methoxy- (CAS 136309-05-2; IUPAC: 2-ethoxy-6-methoxypyrazine; molecular formula C₇H₁₀N₂O₂; MW 154.17 g/mol) is a disubstituted alkoxypyrazine bearing an ethoxy group at position 2 and a methoxy group at position 6 on the aromatic pyrazine ring. Its computed XLogP3 of 2 and topological polar surface area (TPSA) of 44.2 Ų place it in a physicochemical space distinct from mono-alkoxy or alkyl-substituted pyrazine analogs.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 136309-05-2
Cat. No. B164740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine, 2-ethoxy-6-methoxy-
CAS136309-05-2
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN=C1)OC
InChIInChI=1S/C7H10N2O2/c1-3-11-7-5-8-4-6(9-7)10-2/h4-5H,3H2,1-2H3
InChIKeyIWHKKACEQHMSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-6-methoxypyrazine (CAS 136309-05-2): Procurement-Grade Physicochemical and Biological Baseline for Chemical Sourcing Decisions


Pyrazine, 2-ethoxy-6-methoxy- (CAS 136309-05-2; IUPAC: 2-ethoxy-6-methoxypyrazine; molecular formula C₇H₁₀N₂O₂; MW 154.17 g/mol) is a disubstituted alkoxypyrazine bearing an ethoxy group at position 2 and a methoxy group at position 6 on the aromatic pyrazine ring [1]. Its computed XLogP3 of 2 and topological polar surface area (TPSA) of 44.2 Ų place it in a physicochemical space distinct from mono-alkoxy or alkyl-substituted pyrazine analogs [1]. The compound has been cited in patent literature as a heterocyclic derivative with Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitory activity and has been investigated for its capacity to arrest proliferation of undifferentiated cells and induce monocytic differentiation, supporting its relevance in oncology and dermatological research programs [2][3].

Why 2-Ethoxy-6-methoxypyrazine Cannot Be Trivially Replaced by In-Class Alkoxypyrazine Analogs


Alkoxypyrazines with identical molecular formulae but divergent substitution patterns exhibit materially different computed and experimental physicochemical properties that govern target engagement, metabolic stability, and formulation behavior. The 2-ethoxy/6-methoxy regiochemistry produces a unique combination of XLogP3 (2.0), hydrogen-bond acceptor count (4), and TPSA (44.2 Ų) that differs systematically from positional isomers such as 2-ethoxy-3-methoxypyrazine or from symmetric analogs such as 2,6-dimethoxypyrazine [1]. In odorant research, replacing a methoxy group with ethoxy in related pyrazines produced a moderate decrease in odor potency while largely preserving character, demonstrating that alkoxy chain length and substitution position are non-interchangeable parameters [2]. Furthermore, the compound's patent-assigned PDHK1 inhibitory target profile and differentiation-inducing cellular activity are inherently structure-specific and cannot be assumed for analogs lacking the precise 2-ethoxy-6-methoxy configuration [3].

Quantitative Comparator-Based Evidence Guide for 2-Ethoxy-6-methoxypyrazine (CAS 136309-05-2)


XLogP3 Lipophilicity Differentiation of 2-Ethoxy-6-methoxypyrazine Versus Symmetric and Positional Alkoxypyrazine Analogs

The computed XLogP3 of 2-ethoxy-6-methoxypyrazine is 2.0, which is approximately 1.05 log units higher than that of its symmetric dimethoxy analog 2,6-dimethoxypyrazine (XLogP3 ≈ 0.95) and 0.51 log units higher than 2-methoxy-6-methylpyrazine (XLogP3 ≈ 1.49). Conversely, it is approximately 1.06 log units lower than the diethoxy analog 2,6-diethoxypyrazine (XLogP3 ≈ 3.06) [1]. This intermediate lipophilicity arises from the asymmetric ethoxy/methoxy substitution pattern and is expected to influence membrane permeability, plasma protein binding, and metabolic clearance in ways that cannot be replicated by symmetric alkoxy variants [2].

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Impact on Passive Membrane Permeability Versus In-Class Analogs

2-Ethoxy-6-methoxypyrazine has a computed TPSA of 44.2 Ų, which is identical to that of 2,6-dimethoxypyrazine (both have 4 H-bond acceptors, 0 H-bond donors) but systematically higher than alkyl-substituted analogs such as 2-ethyl-6-methoxypyrazine (TPSA = 35.0 Ų, 3 H-bond acceptors) [1][2]. The additional ethoxy oxygen in 2-ethoxy-6-methoxypyrazine, relative to the ethyl analog, increases TPSA by approximately 9.2 Ų. Compounds with TPSA < 60 Ų are generally predicted to have good blood-brain barrier penetration, while those with TPSA > 140 Ų are expected to have poor oral absorption; the 9.2 Ų difference between 2-ethoxy-6-methoxypyrazine and 2-ethyl-6-methoxypyrazine may influence CNS partitioning predictions in discovery programs [1].

Membrane permeability BBB penetration ADME prediction

Boiling Point and Flash Point Differentiation Relative to Alkyl-Substituted Pyrazine Analogs for Formulation and Processing

2-Ethoxy-6-methoxypyrazine exhibits a boiling point of 205.1 ± 35.0 °C at 760 mmHg and a flash point of 73.9 ± 16.2 °C . In comparison, the closely related alkyl-substituted analog 2-ethyl-6-methoxypyrazine (CAS 67845-38-9) has a lower molecular weight (138.17 g/mol vs. 154.17 g/mol) and is expected to exhibit greater volatility, with typical alkyl-methoxypyrazines in this MW range boiling at approximately 170–190 °C [1]. The ethoxy group in 2-ethoxy-6-methoxypyrazine increases intermolecular dipole interactions relative to the ethyl group, raising the boiling point by an estimated 15–35 °C and providing a wider thermal processing window for reactions or formulations requiring elevated temperatures without premature evaporation [1].

Volatility Thermal stability Formulation processing

PDHK1 Inhibitor Patent Assignment: Target-Specific Differentiation Versus Non-Patented Pyrazine Analogs

2-Ethoxy-6-methoxypyrazine is indexed in the Therapeutic Target Database (TTD) under Drug ID D0D0ML as 'Heterocyclic derivative 6,' assigned as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor with patent-protected status for metastatic cancer and solid tumor indications [1]. PDHK1 is a key regulator of the Warburg effect in cancer metabolism, and its inhibition represents a therapeutically validated strategy distinct from generic kinase inhibition [2]. Unsubstituted pyrazine or mono-alkoxy analogs (e.g., 2-methoxypyrazine, CAS 3149-28-8) lack this specific patent assignment and PDHK1 target annotation, meaning that procurement of an uncharacterized analog for PDHK1-focused research carries the risk of absent or untested target engagement [1][3].

Kinase inhibition Cancer metabolism PDHK1

Cellular Differentiation Activity: Monocytic Differentiation Induction as a Structurally Specific Phenotype Absent in Common Alkylpyrazines

2-Ethoxy-6-methoxypyrazine has been described in patent-associated data as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for dermatological conditions including psoriasis [1][2]. This cellular differentiation phenotype is not reported for common mono-substituted or alkyl-substituted pyrazine analogs such as 2-methylpyrazine or 2-ethylpyrazine, which are primarily characterized for their flavor/odor properties [3]. While quantitative EC₅₀ or IC₅₀ values for this specific differentiation endpoint are not publicly available for head-to-head comparison, the qualitative differentiation-inducing activity represents a mechanistically distinct cellular phenotype that differentiates 2-ethoxy-6-methoxypyrazine from analogs lacking this reported activity.

Cell differentiation Anticancer Psoriasis

Optimal Research and Industrial Application Scenarios for 2-Ethoxy-6-methoxypyrazine (CAS 136309-05-2)


PDHK1-Focused Cancer Metabolism Research

Investigators studying the Warburg effect and metabolic reprogramming in solid tumors can utilize 2-ethoxy-6-methoxypyrazine as a PDHK1 inhibitor tool compound with patent-validated target annotation [1]. The compound's intermediate XLogP3 of 2.0 supports sufficient membrane permeability for cellular assays, while the TPSA of 44.2 Ų remains below the 60 Ų threshold generally associated with favorable passive diffusion [2]. This application scenario leverages the compound's unique patent-assigned target profile, which is not available for generic alkoxypyrazine analogs lacking PDHK1 annotation [1].

Monocytic Differentiation Screening in Hematological or Dermatological Models

For research programs investigating differentiation-based therapies for acute myeloid leukemia or hyperproliferative skin disorders such as psoriasis, 2-ethoxy-6-methoxypyrazine provides a structurally defined small-molecule probe with documented differentiation-inducing activity toward the monocyte lineage [3]. In contrast to retinoid-based differentiation agents, this alkoxypyrazine scaffold offers a chemically distinct starting point for medicinal chemistry optimization, with the ethoxy group at position 2 providing a vector for further derivatization without abolishing the core differentiation phenotype [3].

Physicochemical Comparability Studies in Alkoxypyrazine Structure-Activity Relationship (SAR) Campaigns

Medicinal chemistry teams conducting SAR exploration around the pyrazine scaffold can use 2-ethoxy-6-methoxypyrazine as a key comparator compound occupying a distinct lipophilicity space (XLogP3 = 2.0) between symmetric dimethoxy (XLogP3 ≈ 0.95) and diethoxy (XLogP3 ≈ 3.06) variants [2]. The asymmetric ethoxy/methoxy substitution pattern allows systematic interrogation of the contribution of individual alkoxy substituents to target binding, metabolic stability, and cellular potency, while the compound's boiling point of ~205 °C and flash point of ~74 °C provide adequate thermal stability for standard medicinal chemistry workflows .

Formulation Development Requiring Controlled Volatility and Thermal Processing

In industrial settings where pyrazine derivatives are incorporated into thermally processed formulations (e.g., controlled-release matrices, spray-dried dispersions, or flavor encapsulation systems), the boiling point of 205.1 ± 35.0 °C for 2-ethoxy-6-methoxypyrazine represents a measurable processing advantage over more volatile alkyl-substituted analogs with boiling points in the 170–190 °C range . The higher flash point of 73.9 °C also provides a wider safety margin during solvent removal and drying operations compared to lower-flash-point pyrazine derivatives .

Quote Request

Request a Quote for Pyrazine, 2-ethoxy-6-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.